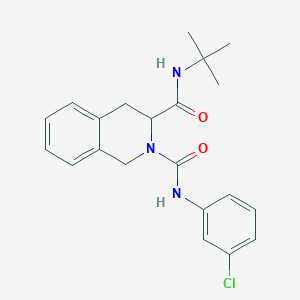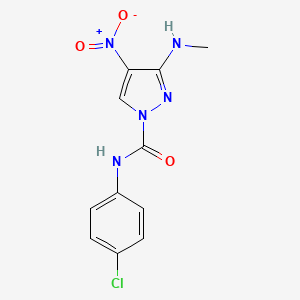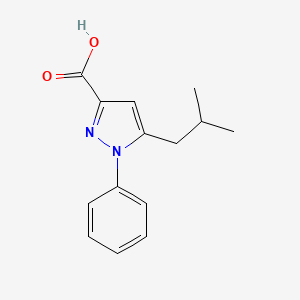
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is an organometallic compound with the molecular formula C23H20ClNiP. It is a nickel complex that features a cyclopentadienyl ligand, a triphenylphosphine ligand, and a chloride ligand. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organometallic chemistry .
Wirkmechanismus
Target of Action
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), also known as CID 16213735, is a complex organometallic compoundIt’s known to be used as a reactant in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with various biochemical targets depending on their structure and the specific reactions they are involved in.
Mode of Action
It’s known to participate in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with their targets in various ways, potentially leading to changes in the biochemical environment.
Biochemical Pathways
It’s known to be a reactant for the synthesis of organometallic complexes for nonlinear optics . These complexes can influence various biochemical pathways depending on their specific properties and the reactions they are involved in.
Result of Action
As a reactant in the synthesis of organometallic complexes, it can contribute to the properties and activities of these complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) chloride with cyclopentadienyl sodium and triphenylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:
NiCl2+C5H5Na+PPh3→Ni(C5H5)(PPh3)Cl+NaCl
Industrial Production Methods
While specific industrial production methods for Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The chloride ligand can be substituted with other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions often use reagents like carbon monoxide or other phosphine ligands under controlled conditions.
Major Products
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) complexes.
Substitution: Complexes with different ligands replacing the chloride ligand
Wissenschaftliche Forschungsanwendungen
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other organometallic complexes.
Material Science: It is used in the development of materials with specific electronic and optical properties.
Nonlinear Optics: The compound is involved in the synthesis of organometallic complexes for nonlinear optical applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)nickel(II)
- Bis(triphenylphosphine)nickel(II) dichloride
- Chlorotris(triphenylphosphine)ruthenium(II) acetate
- Dichlorobis(trimethylphosphine)nickel(II)
Uniqueness
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is unique due to its specific combination of ligands, which provides a balance of stability and reactivity. The presence of both cyclopentadienyl and triphenylphosphine ligands allows for diverse catalytic applications, making it a valuable compound in organometallic chemistry .
Eigenschaften
CAS-Nummer |
31904-79-7 |
|---|---|
Molekularformel |
C23H25ClNiP |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
chloronickel;cyclopentane;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H10.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H2;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
HKKDAGYBGBRGJY-UHFFFAOYSA-M |
SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
Kanonische SMILES |
C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124513.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)
![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-2-heptyn-1-ol](/img/structure/B3124538.png)
![1-[(4-methoxybenzyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3124543.png)
![Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate](/img/structure/B3124548.png)
![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)


